molecular formula C11H18N2 B14509460 2-(Cyclohexylamino)-3-methylbut-2-enenitrile CAS No. 63364-25-0

2-(Cyclohexylamino)-3-methylbut-2-enenitrile

Cat. No.: B14509460
CAS No.: 63364-25-0
M. Wt: 178.27 g/mol
InChI Key: ZCULCGKJVLYRRH-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-3-methylbut-2-enenitrile is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a cyclohexylamino group attached to a butenenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-3-methylbut-2-enenitrile can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with an appropriate nitrile precursor under controlled conditions. For instance, diethyl 2-(cyclohexylamino)vinylphosphonate can be synthesized by reacting diethyl formylmethylphosphonate with cyclohexylamine in dry methanol under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, extraction, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-3-methylbut-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the cyclohexylamino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Cyclohexylamino)-3-methylbut-2-enenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-3-methylbut-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexylamino)-3-methylbut-2-enenitrile is unique due to its specific combination of a cyclohexylamino group and a butenenitrile backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63364-25-0

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-(cyclohexylamino)-3-methylbut-2-enenitrile

InChI

InChI=1S/C11H18N2/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h10,13H,3-7H2,1-2H3

InChI Key

ZCULCGKJVLYRRH-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)NC1CCCCC1)C

Origin of Product

United States

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